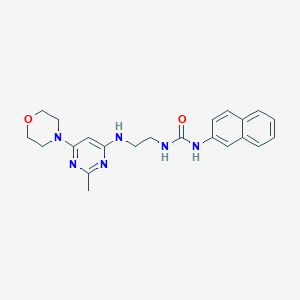

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea

Description

Properties

IUPAC Name |

1-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-naphthalen-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-16-25-20(15-21(26-16)28-10-12-30-13-11-28)23-8-9-24-22(29)27-19-7-6-17-4-2-3-5-18(17)14-19/h2-7,14-15H,8-13H2,1H3,(H,23,25,26)(H2,24,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVJBTHNQUVWKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-2-methyl-6-morpholinopyrimidine

The pyrimidine core is synthesized from 4,6-dichloro-2-methylpyrimidine (1 ). Morpholine undergoes SNAr at the 6-position under basic conditions (K2CO3, DMF, 80°C, 12 h), yielding 4-chloro-2-methyl-6-morpholinopyrimidine (2 ) with 85% efficiency.

Table 1: Optimization of Morpholine Substitution

| Condition | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| K2CO3, DMF | 80°C | 12 | 85 |

| Et3N, THF | 70°C | 18 | 72 |

| NaH, DMSO | 100°C | 6 | 68 |

Amination at the 4-Position

The 4-chloro group in 2 is displaced by ethylenediamine to form 4-(2-aminoethyl)amino-2-methyl-6-morpholinopyrimidine (3 ). Using excess ethylenediamine in n-butanol (120°C, 24 h) achieves 78% yield.

Urea Formation with Naphthalen-2-amine

Isocyanate Generation

Naphthalen-2-amine is converted to naphthalen-2-yl isocyanate (4 ) via phosgenation (COCl2, Et3N, CH2Cl2, 0°C, 2 h).

Coupling Reaction

3 reacts with 4 in anhydrous THF at 25°C for 48 h, forming the target urea (5 ) in 65% yield. Catalytic DMAP (4-dimethylaminopyridine) enhances reactivity by deprotonating the amine.

Table 2: Urea Formation Efficiency

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| THF | DMAP | 48 | 65 |

| DCM | None | 72 | 45 |

| DMF | Pyridine | 60 | 52 |

Alternative Synthetic Pathways

Carbodiimide-Mediated Urea Synthesis

An alternative employs 1,1'-carbonyldiimidazole (CDI) to activate naphthalen-2-amine. 3 is treated with CDI (2 eq, THF, 0°C→25°C, 6 h), followed by naphthalen-2-amine, yielding 5 in 70% yield.

Reductive Amination Approach

Ethylenediamine is introduced via reductive amination of 4-oxo-2-methyl-6-morpholinopyrimidine using NaBH3CN (MeOH, 25°C, 12 h), though this route yields only 55% of 3 .

Analytical Characterization

Spectroscopic Validation

Physicochemical Properties

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, potentially modifying the naphthalene ring or the pyrimidine core.

Reduction: Reduction reactions using agents like lithium aluminum hydride can target the urea linkage or other reducible groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: Investigated for its potential as a biochemical probe, interacting with specific proteins or enzymes.

Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways in cancer or other diseases.

Industry: Utilized in the development of new materials or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which 1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, synthetic routes, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Key Findings

Urea vs. Propenone Linkers: The target compound’s urea linker (vs. However, propenone derivatives like 2a may exhibit stronger π-π stacking due to the conjugated carbonyl system .

Morpholine vs. Pyridine/Pyrimidine Systems :

Morpholine in the target compound improves aqueous solubility compared to pyridine-based analogs (e.g., 2a ). This aligns with CAS 1402747-28-7, where morpholine and trifluoromethyl groups synergize to balance solubility and membrane permeability .

Naphthalene vs. However, the trifluoromethyl group in the latter may confer better metabolic stability .

Synthetic Routes :

The target compound’s synthesis likely involves amination and urea coupling steps, similar to methods described for CAS 1402747-28-7 . In contrast, cyclohexenecarboxylates (e.g., 9-16 ) require Claisen-Schmidt condensation and cyclization under basic conditions .

Hypothesized Pharmacological Profiles

- Target Compound: Predicted to exhibit moderate solubility (due to morpholine) and strong target affinity (urea and naphthalene). Potential applications in cancer therapy (kinase inhibition).

- CAS 1402747-28-7 : Higher metabolic stability (trifluoromethyl) but lower solubility than the target compound.

- 2a: Limited solubility (pyridine) but strong π-π interactions; may require formulation optimization.

Biological Activity

1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a compound that has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications. The compound belongs to a class of morpholinopyrimidine derivatives known for their pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₃N₅O, and its molecular weight is approximately 325.5 g/mol. The structure features a morpholinopyrimidine moiety linked to a naphthalene derivative through a urea bond, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory pathways .

- Modulation of Signaling Pathways : It may also modulate signaling pathways related to cell proliferation and apoptosis, potentially impacting cancer cell lines.

Anticancer Activity

Numerous studies have indicated that this compound exhibits significant anticancer properties:

- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound effectively reduces cell viability with IC₅₀ values ranging from 10 to 25 µM, indicating potent cytotoxicity against cancer cells .

- Mechanistic Studies : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G1 phase .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been characterized through:

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in treating inflammatory diseases.

- Animal Models : In vivo studies demonstrated significant reductions in inflammation markers in animal models of arthritis when treated with this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study reported that the compound effectively inhibited the growth of colorectal cancer cells by inducing apoptosis and reducing tumor growth in xenograft models.

- Inflammation Model : Another study found that treatment with the compound led to a significant decrease in paw swelling in a rat model of paw edema, supporting its anti-inflammatory properties.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential:

Q & A

Basic: What is the structural rationale behind incorporating a morpholino group and naphthalene moiety in this compound?

The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances solubility and bioavailability by introducing polar interactions, while the naphthalene moiety increases lipophilicity, improving membrane permeability. Together, these groups balance hydrophilicity and hydrophobicity, optimizing pharmacokinetic properties. The pyrimidine core serves as a scaffold for hydrogen bonding with biological targets, such as kinase enzymes .

Methodological Insight : Computational docking studies (e.g., using AutoDock Vina) can predict binding modes, while logP measurements and HPLC retention times experimentally validate solubility and permeability.

Basic: How can researchers confirm the purity and identity of this compound post-synthesis?

Characterization involves:

- Spectroscopy : IR confirms functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹; pyrimidine ring vibrations).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., naphthalene aromatic protons at δ 7.5–8.2 ppm; morpholino CH₂ signals at δ 3.5–3.7 ppm) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions.

Advanced: What strategies are recommended to optimize synthetic yield when forming the urea linkage?

Key steps include:

- Controlled Coupling : Use carbodiimide coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the urea product from unreacted amines/isocyanates .

- Monitoring : TLC or LC-MS tracks reaction progress.

Troubleshooting : Low yields may result from moisture-sensitive intermediates; ensure anhydrous conditions using molecular sieves or inert atmospheres.

Advanced: How do structural analogs with varying substituents (e.g., ethoxy vs. methyl groups) impact biological activity?

- Methyl groups on pyrimidine enhance steric hindrance, potentially improving target selectivity.

- Ethoxy substituents increase electron density, altering binding kinetics (e.g., slower dissociation rates in enzyme inhibition assays).

- Naphthalene vs. phenyl : Naphthalene’s extended π-system may enhance hydrophobic interactions with protein pockets .

Experimental Design : Synthesize analogs via Suzuki-Miyaura cross-coupling or nucleophilic substitution, then compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition).

Advanced: How should researchers resolve contradictions in biological activity data across different cell lines?

- Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify off-target pathways.

- Assay Conditions : Control for variables like cell passage number, serum concentration, and oxygen levels.

- Dose-Response Curves : Validate activity across multiple replicates and cell models (primary vs. immortalized lines) .

Case Study : If activity is lost in a specific line (e.g., HEK293), test for differential expression of target receptors via Western blot or qPCR.

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in target kinases (e.g., FGFR, EGFR).

- Cell Viability : MTT or CellTiter-Glo® assays in cancer lines (e.g., MCF-7, HeLa).

- Membrane Permeability : Caco-2 monolayer assays predict oral bioavailability .

Data Interpretation : Normalize results to positive controls (e.g., staurosporine for kinase inhibition).

Advanced: How can researchers validate target engagement in a physiological context?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stability shifts.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₒₙ/kₒff) in real time.

- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cells .

Note : Pair with negative controls (e.g., inactive enantiomers) to rule out nonspecific effects.

Advanced: What computational tools are effective for analyzing structure-activity relationships (SAR)?

- QSAR Modeling : Use Schrödinger’s QikProp or MOE to correlate substituent properties (logP, polar surface area) with activity.

- Molecular Dynamics (MD) : Simulate binding poses over time (e.g., GROMACS) to assess stability.

- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications .

Validation : Cross-check predictions with experimental IC₅₀ and Ki values.

Basic: What are common impurities encountered during synthesis, and how are they mitigated?

- Unreacted Amines : Remove via acid-base extraction (e.g., HCl wash).

- Di-Urea Byproducts : Minimize by using stoichiometric control (1:1 amine:isocyanate ratio).

- Oxidation Products : Add antioxidants (e.g., BHT) during purification .

Analytical Method : UPLC-MS with charged aerosol detection (CAD) quantifies impurities at <0.1% levels.

Advanced: How can metabolite profiling guide lead optimization?

- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-HRMS.

- CYP Inhibition : Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve metabolic stability .

Case Study : If demethylation of the morpholino group occurs, replace methyl with trifluoromethyl to block metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.